Cas no 401566-77-6 (Tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate)

Tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
- tert-butyl 4-acetoacetylpiperazine-1-carboxylate
- 1-Piperazinecarboxylic acid, 4-(1,3-dioxobutyl)-, 1,1-dimethylethyl ester
- IDSUGFWKJSGGAU-UHFFFAOYSA-N
- 4108AH
- SB17651
- AK151461
- AX8288070
- 1-acetoacetyl-4-tert-butoxycarbonylpiperazine
- ST24049948
- 1-acetoacetyl-4-tert-butoxycarbonyl piperazine
- 1-Piperazinecarboxylic acid,4-(1,3-dioxobutyl)-,1,1-diMethylethyl ester
- 1-Piperazinecarboxylicacid,4-(1,3-dioxobutyl)-,1,1-dimethylethyle
- CS-13112
- AKOS024259278
- tert-Butyl4-(3-oxobutanoyl)piperazine-1-carboxylate
- 401566-77-6
- BRA56677
- CS-M1677
- SCHEMBL2708749
- DB-321636
- Tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
-
- MDL: MFCD22376654
- インチ: 1S/C13H22N2O4/c1-10(16)9-11(17)14-5-7-15(8-6-14)12(18)19-13(2,3)4/h5-9H2,1-4H3
- InChIKey: IDSUGFWKJSGGAU-UHFFFAOYSA-N
- SMILES: O(C(N1C([H])([H])C([H])([H])N(C(C([H])([H])C(C([H])([H])[H])=O)=O)C([H])([H])C1([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- 精确分子量: 270.158
- 同位素质量: 270.158
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 365
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.9
- XLogP3: 0.2
じっけんとくせい
- 密度みつど: 1.139±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 411.3±40.0 °C(Predicted)
- Solubility: 微溶性(13 g/l)(25ºC)、
Tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B872623-100mg |
tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate |
401566-77-6 | 100mg |
$ 95.00 | 2022-06-06 | ||
Chemenu | CM169221-5g |
tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate |
401566-77-6 | 95% | 5g |
$*** | 2023-05-30 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P11530-1g |
tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate |
401566-77-6 | 1g |
¥4832.0 | 2021-09-08 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7139-1G |
tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate |
401566-77-6 | 95% | 1g |
¥ 2,059.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059280-5g |
tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate |
401566-77-6 | 97% | 5g |
¥10135.00 | 2024-05-15 | |
A2B Chem LLC | AF67895-1g |
1-Piperazinecarboxylic acid, 4-(1,3-dioxobutyl)-, 1,1-diMethylethyl ester |
401566-77-6 | 97% | 1g |
$490.00 | 2024-04-20 | |
Aaron | AR00C71F-100mg |
1-Piperazinecarboxylic acid, 4-(1,3-dioxobutyl)-, 1,1-dimethylethyl ester |
401566-77-6 | 98% | 100mg |
$112.00 | 2025-02-10 | |
A2B Chem LLC | AF67895-100mg |
1-Piperazinecarboxylic acid, 4-(1,3-dioxobutyl)-, 1,1-diMethylethyl ester |
401566-77-6 | 97% | 100mg |
$149.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7139-5g |
tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate |
401566-77-6 | 95% | 5g |
¥7685.0 | 2024-04-19 | |
Ambeed | A467742-100mg |
tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate |
401566-77-6 | 95% | 100mg |
$161.0 | 2025-02-27 |
Tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate 関連文献
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
Tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylateに関する追加情報
Tert-Butyl 4-(3-Oxobutanoyl)Piperazine-1-Carboxylate: A Comprehensive Overview
Tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate, identified by the CAS number 401566-77-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, often referred to as a tert-butyl piperazine derivative, has garnered attention due to its unique structural properties and potential applications in drug development.
The molecular structure of tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The piperazine moiety is a common structural element in various pharmaceutical agents, known for its ability to form hydrogen bonds and interact with biological targets. Attached to the piperazine ring is a tert-butyl group, which contributes to the compound's lipophilicity, enhancing its potential for membrane permeability. Additionally, the presence of the 3-oxobutanoyl group introduces a ketone functionality, which can participate in various chemical reactions and interactions within biological systems.
Recent studies have highlighted the importance of piperazine-based compounds in medicinal chemistry. For instance, researchers have explored the role of such compounds in modulating enzyme activity and receptor binding. The tert-butyl piperazine derivative has shown promise in inhibiting certain kinases, making it a potential lead compound for anti-cancer therapies. Furthermore, its structural versatility allows for further modification, enabling chemists to optimize its pharmacokinetic properties.
In terms of synthesis, tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate can be prepared through a variety of organic reactions. One common approach involves the coupling of piperazine derivatives with carboxylic acids or their activated esters. The use of coupling agents such as HATU or EDCl facilitates this process, ensuring high yields and purity. The tert-butyl group can be introduced via alkylation or through pre-functionalized starting materials.
The application of this compound extends beyond pharmaceutical research. It has been utilized as an intermediate in the synthesis of more complex molecules, including those with potential anti-inflammatory and analgesic activities. Its ability to act as a scaffold for further functionalization makes it an invaluable tool in combinatorial chemistry.
From an environmental standpoint, understanding the fate and transport of tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate is crucial for assessing its ecological impact. Studies have shown that this compound undergoes biodegradation under specific conditions, though further research is needed to determine its persistence in various environmental matrices.
In conclusion, tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate, with its unique structure and diverse applications, continues to be a focal point in chemical research. Its role as a versatile building block in drug discovery underscores its significance in advancing therapeutic interventions.
401566-77-6 (Tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate) Related Products
- 2034594-92-6(3-(4-cyanophenyl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide)
- 1361654-19-4(3-Hydroxy-4,2',4',6'-tetrachlorobiphenyl)
- 1326809-19-1(8-Benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid)
- 1782665-21-7(methyl 3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoate)
- 1131-63-1(5,6,7,8-tetrahydronaphthalene-2-carboxylic acid)
- 338963-34-1(1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE)
- 31252-58-1(1-Piperidinecarboxamide,4-(phenylmethyl)-)
- 1227595-13-2(2-Bromo-6-methylpyridine-4-acetonitrile)
- 727689-72-7(1-(morpholin-4-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one)
- 1368130-14-6(3-(1-Benzothiophen-5-yl)propan-1-amine)
